3-Cyclohexylpropyl butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

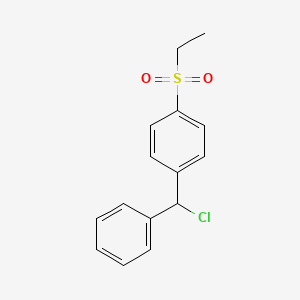

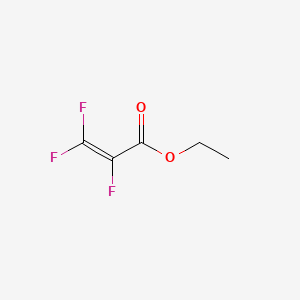

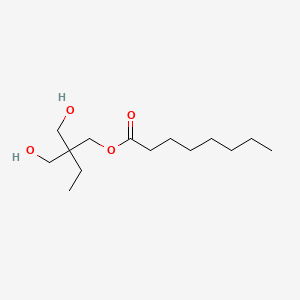

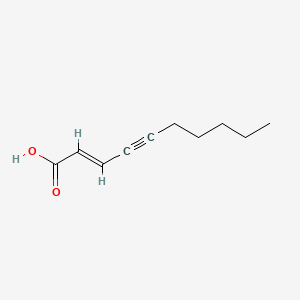

3-Cyclohexylpropyl butyrate is an ester compound with the molecular formula C13H24O2. It is known for its applications in various fields due to its unique chemical properties. This compound is characterized by the presence of a cyclohexyl group attached to a propyl chain, which is further linked to a butyrate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl butyrate typically involves the esterification reaction between butyric acid and 3-cyclohexylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. The use of a packed bed reactor with an acid catalyst allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the ester product.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Cyclohexylpropylbutyrat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Der Ester kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Buttersäure und 3-Cyclohexylpropanol zu ergeben.

Reduktion: Die Reduktion des Esters mit Lithiumaluminiumhydrid führt zur Bildung des entsprechenden Alkohols.

Umesterung: Der Ester kann in Gegenwart eines Katalysators Umesterungsreaktionen mit anderen Alkoholen eingehen, um verschiedene Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Die saure Hydrolyse verwendet typischerweise Salzsäure, während die basische Hydrolyse Natriumhydroxid verwendet.

Reduktion: Lithiumaluminiumhydrid wird üblicherweise als Reduktionsmittel verwendet.

Umesterung: Katalysatoren wie Natriummethoxid oder Schwefelsäure werden in Umesterungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Hydrolyse: Buttersäure und 3-Cyclohexylpropanol.

Reduktion: 3-Cyclohexylpropanol.

Umesterung: Verschiedene Ester, abhängig vom verwendeten Alkohol.

Wissenschaftliche Forschungsanwendungen

3-Cyclohexylpropylbutyrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Herstellung anderer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Wechselwirkungen mit biologischen Systemen untersucht.

Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Wirkstoffträger.

Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und als Zwischenprodukt bei der Synthese anderer Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Cyclohexylpropylbutyrat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um Buttersäure freizusetzen, die verschiedene biologische Wirkungen hat. Buttersäure ist bekannt als Histondeacetylase-Inhibitor und beeinflusst die Genexpression und zelluläre Funktionen. Die Cyclohexylgruppe kann auch zur gesamten biologischen Aktivität der Verbindung beitragen, indem sie mit hydrophoben Bereichen von Zielmolekülen interagiert.

Ähnliche Verbindungen:

Butylbutyrat: Ein Ester mit einer ähnlichen Struktur, jedoch mit einer Butylgruppe anstelle einer Cyclohexylgruppe.

Tributylzinnbutyrat: Eine Verbindung mit einer Butyrate-Estergruppe und einer Tributylzinneinheit.

Pivaloyloxymethylbutyrat: Ein Ester mit einer Pivaloyloxymethylgruppe.

Einzigartigkeit: 3-Cyclohexylpropylbutyrat ist aufgrund des Vorhandenseins der Cyclohexylgruppe einzigartig, die besondere chemische und physikalische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet es von anderen Butyrate-Estern und trägt zu seinen spezifischen Anwendungen und biologischen Aktivitäten bei.

Wirkmechanismus

The mechanism of action of 3-Cyclohexylpropyl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to act as a histone deacetylase inhibitor, influencing gene expression and cellular functions. The cyclohexyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Vergleich Mit ähnlichen Verbindungen

Butyl butyrate: An ester with a similar structure but with a butyl group instead of a cyclohexyl group.

Tributyltin butyrate: A compound with a butyrate ester group and tributyltin moiety.

Pivaloyloxymethyl butyrate: An ester with a pivaloyloxymethyl group.

Uniqueness: 3-Cyclohexylpropyl butyrate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butyrate esters and contributes to its specific applications and biological activities.

Eigenschaften

CAS-Nummer |

94200-13-2 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

3-cyclohexylpropyl butanoate |

InChI |

InChI=1S/C13H24O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h12H,2-11H2,1H3 |

InChI-Schlüssel |

VHCFMFPGCLEABB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)OCCCC1CCCCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.